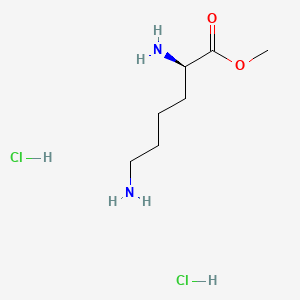

(R)-Methyl 2,6-diaminohexanoate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-Methyl 2,6-diaminohexanoate dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known by other names such as “D-Lysine Methyl Ester Dihydrochloride”, “H-D-Lys-OMe.2HCl”, and "®-METHYL 2,6-DIAMINOHEXANOATE 2HCL" .

Molecular Structure Analysis

The molecular structure of “®-Methyl 2,6-diaminohexanoate dihydrochloride” can be represented by the following SMILES notation:COC(=O)C@@HN.Cl.Cl . This notation provides a text representation of the compound’s structure, including its stereochemistry. Physical And Chemical Properties Analysis

“®-Methyl 2,6-diaminohexanoate dihydrochloride” has a molecular weight of 233.13 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 232.0745332 g/mol . The topological polar surface area of the compound is 78.3 Ų .Scientific Research Applications

Production of Cationic Surfactants

This compound is used in the production of lysine methyl ester based cationic surfactants . Cationic surfactants are substances that reduce the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid. They are used in various applications such as fabric softeners, hair conditioners, and as antimicrobial agents.

Hydrogel Formation

D-Lysine Methyl Ester Dihydrochloride is used in the production of hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. Due to their high water content, porosity and soft consistency, they closely simulate natural living tissue, more than any other class of synthetic biomaterials.

Peptide Synthesis

This compound could potentially be used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play many important roles in biological systems.

Cell Culture & Analysis

The compound might be used in cell culture and analysis . Cell culture is the process by which cells are grown under controlled conditions, generally outside their natural environment. This technique is crucial in biological and medical research.

Genomics

It could potentially be used in genomics , the study of the full genetic complement of an organism (the genome). Genomics involves the sequencing and analysis of genomes through uses of high throughput DNA sequencing and bioinformatics to assemble and analyze the function and structure of entire genomes.

Protein Biology

The compound might be used in protein biology , the study of protein structure, protein function, and protein-protein interactions. This field is crucial in understanding biological processes and developing new drugs.

Safety and Hazards

The safety data sheet for a similar compound, “Ethyl 2,6-diaminohexanoate dihydrochloride”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is recommended to wash off with plenty of water . If swallowed or inhaled, medical attention may be required .

properties

IUPAC Name |

methyl (2R)-2,6-diaminohexanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZCBVCQHOJXDR-QYCVXMPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659783 |

Source

|

| Record name | Methyl D-lysinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2,6-diaminohexanoate dihydrochloride | |

CAS RN |

67396-08-1 |

Source

|

| Record name | Methyl D-lysinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)